ethyl {4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenoxy}acetate
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Overview
Description
Ethyl {4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenoxy}acetate is a complex organic compound featuring a pyrazole ring system Pyrazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenoxy}acetate typically involves a multi-step process. One common method includes the condensation of 3-methyl-1-phenyl-5-pyrazolone with benzaldehydes in the presence of sodium acetate as a catalyst. This reaction is carried out at room temperature and results in high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent-free conditions and green chemistry principles are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl {4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenoxy}acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new alkylated derivatives .
Scientific Research Applications
Ethyl {4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenoxy}acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl {4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenoxy}acetate involves its interaction with various molecular targets. It has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells. This dual action makes it a promising candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols): These compounds share a similar pyrazole ring structure and have been studied for their antioxidant and anticancer activities.
Indole Derivatives: Indole derivatives also exhibit diverse biological activities and are used in various therapeutic applications.
Uniqueness
Ethyl {4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenoxy}acetate is unique due to its specific structural configuration, which allows it to interact with multiple molecular targets. Its ability to induce both autophagy and apoptosis sets it apart from other similar compounds .
Properties
Molecular Formula |
C19H22N4O5 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
ethyl 2-[4-[bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]phenoxy]acetate |
InChI |
InChI=1S/C19H22N4O5/c1-4-27-14(24)9-28-13-7-5-12(6-8-13)17(15-10(2)20-22-18(15)25)16-11(3)21-23-19(16)26/h5-8,17H,4,9H2,1-3H3,(H2,20,22,25)(H2,21,23,26) |
InChI Key |
SATLKUGMSLERRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C(C2=C(NNC2=O)C)C3=C(NNC3=O)C |
solubility |
12.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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